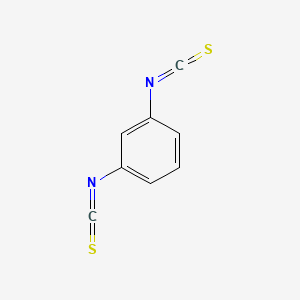

1,3-diisothiocyanatobenzene

Description

Overview of Research Significance and Diverse Applications in Chemical Synthesis and Materials Science

The significance of 1,3-diisothiocyanatobenzene in scientific research is rooted in its bifunctional nature, which allows it to bridge molecular units or create extended polymer networks. This property has led to its application in diverse fields, from the synthesis of complex organic molecules to the development of advanced functional materials. ontosight.ai

In chemical synthesis , this compound serves as a key precursor for a variety of more complex molecules, including polymers, dyes, and compounds with potential pharmaceutical applications. ontosight.ai The two isothiocyanate groups can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form thiourea, thiocarbamate, and dithiocarbamate linkages, respectively. vulcanchem.com This reactivity makes it an essential component for step-growth polymerization, yielding polythioureas and other related polymers. It is also used as a building block in the synthesis of various heterocyclic compounds. beilstein-journals.org

In materials science , the compound is employed to develop new materials with tailored properties. ontosight.ai Its ability to act as a cross-linking agent is fundamental to modifying the mechanical and thermal properties of polymers. Recent research has highlighted its role in advanced applications, such as in the fabrication of inverted perovskite solar cells. A 2022 study demonstrated that incorporating 1,3-phenylene diisocyanate (a related di-functional compound) led to in-situ polymerization, which passivated defects in the perovskite film. researchgate.net This modification resulted in a notable enhancement of the solar cells' power conversion efficiency and long-term stability under humid conditions. researchgate.net The isothiocyanate groups' reactivity is central to creating materials with specific optical or conductive characteristics. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3125-77-7 scbt.com |

| Molecular Formula | C8H4N2S2 scbt.com |

| Molecular Weight | 192.26 g/mol scbt.com |

| Appearance | White to light yellow solid ontosight.ai |

| Purity | ≥97% scbt.comsigmaaldrich.com |

Historical Context and Evolution of Diisothiocyanate Chemistry

The study of isothiocyanates (R-N=C=S) predates the focused investigation of their di-functional counterparts. wikipedia.orgnovapublishers.com Isothiocyanate chemistry has its roots in the late 19th and early 20th centuries, emerging from the study of natural products. wikipedia.org Many isothiocyanates are found in nature, produced by the enzymatic conversion of metabolites called glucosinolates, which are abundant in cruciferous vegetables like mustard and broccoli. wikipedia.orgbeilstein-journals.org Allyl isothiocyanate, the compound responsible for the pungent taste of mustard, is a prominent natural example. wikipedia.org

The synthetic preparation of isothiocyanates has evolved significantly over the decades. Early methods often relied on harsh and toxic reagents like thiophosgene to convert primary amines into isothiocyanates. ontosight.aibeilstein-journals.org While effective, the hazards associated with thiophosgene spurred the development of alternative synthetic routes. A major advancement was the development of two-step, one-pot procedures involving the formation of dithiocarbamate salts from an amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate. beilstein-journals.orgmdpi.comd-nb.info Various desulfurylating agents have been explored to improve this process, making it more efficient and applicable to a wider range of substrates, including electron-deficient amines. beilstein-journals.orgd-nb.info

The development of synthetic methods for monofunctional isothiocyanates paved the way for the synthesis and exploration of diisothiocyanates. By applying these reactions to diamines, researchers could create molecules like this compound. For instance, it can be synthesized from the reaction of 1,3-diaminobenzene with thiophosgene. ontosight.ai More modern approaches utilize desulfurization reagents in one-pot syntheses. mdpi.comresearchgate.net The availability of aromatic diisothiocyanates opened new avenues in polymer chemistry, allowing for the synthesis of polymers containing thiourea linkages and for the development of cross-linked materials, a field that continues to be actively researched. solubilityofthings.combeilstein-journals.org

Table 2: Evolution of Selected Isothiocyanate Synthesis Methods

| Method | Reagents | Description | Time Period |

|---|---|---|---|

| Thiophosgene Method | Primary Amine, Thiophosgene (CSCl2) | A traditional but hazardous method for converting amines to isothiocyanates. ontosight.aibeilstein-journals.org | Early-to-Mid 20th Century |

| Dithiocarbamate Decomposition | Primary Amine, Carbon Disulfide (CS2), Heavy Metal Salts (e.g., lead nitrate) | Formation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate. wikipedia.org | Mid-20th Century |

| One-Pot Desulfurization | Primary Amine, CS2, Base, Desulfurylation Reagent (e.g., TCT, DMT/NMM/TsO⁻) | An amine is converted to a dithiocarbamate salt in situ and then desulfurized in the same reaction vessel to form the isothiocyanate. beilstein-journals.orgmdpi.comd-nb.info | Late 20th Century - Present |

Propriétés

IUPAC Name |

1,3-diisothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLANQNHTGVOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185178 | |

| Record name | Isothiocyanic acid, m-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-77-7 | |

| Record name | 1,3-Diisothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenylenediisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Phenylenediisothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiocyanic acid, m-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Phenylene diisothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PHENYLENEDIISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86M48KVG07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What are the key synthetic challenges in preparing 1,3-diisothiocyanatobenzene, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: The synthesis of this compound requires precise control over reaction stoichiometry and temperature to avoid over-functionalization or isomer formation. While direct protocols are not explicitly detailed in the literature, analogous methods for 1,4-diisothiocyanatobenzene involve sequential functionalization of benzene derivatives using thiophosgene or thiocyanate precursors under anhydrous conditions . Key analytical techniques include:

- HPLC-MS : Monitors reaction intermediates and detects thiourea byproducts.

- ¹H/¹³C NMR : Confirms regioselectivity (distinguishing 1,3- from 1,4-isomers via coupling patterns in aromatic regions).

- Elemental analysis : Verifies stoichiometric incorporation of sulfur and nitrogen. Side reactions like hydrolysis to thioureas can be suppressed by maintaining pH > 10 and using aprotic solvents (e.g., DMF or THF) .

Q. What are the recommended storage conditions and stability benchmarks for this compound in research settings?

Methodological Answer: Storage at +5°C in amber glass vials under nitrogen atmosphere is critical to prevent thermal degradation and moisture-induced hydrolysis . Stability should be assessed quarterly via:

Advanced Research Questions

Q. How can this compound be effectively conjugated with peptide-based vectors for radiometal chelation in immunoPET probes?

Methodological Answer: The bifunctional nature of this compound enables simultaneous conjugation with peptides and radiometal chelators (e.g., desferrioxamine derivatives). A validated protocol involves:

- Peptide functionalization : Introduce primary amines on the peptide C-terminus using ethylenediamine spacers.

- Conjugation : React this compound with the amine-functionalized peptide (molar ratio 1.2:1) in pH 8.5 borate buffer at 4°C for 24 hr.

- Chelator integration : Attach hydroxamate-based Zr-89 chelators to the remaining isothiocyanate group via thiourea linkages . Critical quality controls include:

- Radiolabeling efficiency (>95% with ⁸⁹Zr)

- Serum stability testing (≤5% free ⁸⁹Zr after 72 hr in human serum at 37°C) .

Q. What experimental strategies resolve discrepancies in reported antiparasitic efficacy of this compound derivatives across in vitro models?

Methodological Answer: Contradictions often arise from variations in:

- Parasite strain sensitivity : Standardize assays using WHO-recommended strains (e.g., Plasmodium falciparum 3D7 for malaria studies).

- Compound solubilization : Use vehicle controls with ≤0.1% DMSO to avoid solvent toxicity .

- Endpoint detection : Employ orthogonal methods (e.g., SYBR Green I DNA binding vs. lactate dehydrogenase activity assays). A harmonized protocol should include:

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic aromatic substitution reactions?

Methodological Answer: The electron-withdrawing nature of isothiocyanate groups activates the benzene ring for nucleophilic attack at meta positions. Computational modeling (DFT at B3LYP/6-311+G(d,p) level) reveals:

- Charge distribution : Negative electrostatic potential at C-5 position (-0.32 e) facilitates attack by amines or thiols.

- Transition state stabilization : Hydrogen bonding between incoming nucleophiles and ortho-thiocyanate groups lowers activation energy by 12-15 kcal/mol. Experimental validation via Hammett plots (ρ = +2.1 for substituted aniline reactions) confirms strong electrophilic character .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.